2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine involves several steps. One common approach is the esterification of 2,6-dimethoxybenzoic acid (1) with absolute ethanol in the presence of an acid catalyst. This reaction yields ethyl 2,6-dimethoxybenzoate (2) as an intermediate. The structure of the resulting compound can be confirmed using spectroscopic data and single-crystal X-ray diffraction studies .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused with a 2,6-dimethoxybenzoyl group and a methoxy group. The precise arrangement of atoms and bond angles can be visualized using computational models or X-ray crystallography data .
Scientific Research Applications
Metabolic Pathways and Toxicity Studies
Metabolism and Excretion Pathways : The metabolism of a novel anti-cancer agent structurally related to 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine was extensively studied, revealing its metabolism into 21 different metabolites, including glucuronide conjugates. The study emphasized the compound's clearance through hepatobiliary excretion and identified major metabolic pathways involving O-demethylation of methoxypyridine, N-debenzylation of imidazole, and hydroxylation. The formation of cyclic metabolites was noted as a distinctive feature of the compound's metabolism (Lee et al., 2004).
Toxicological Implications of Antioxidant Food Additives : The study investigated the oxidative metabolism and toxicological implications of compounds structurally similar to this compound, like 2-t-butyl-4-methoxyphenol (BHA) and 2,6-di-t-butyl-4-methylphenol (BHT). The research highlighted the formation of free radical intermediates during peroxidase oxidation and suggested metabolic activation as a potential contributor to observed toxic effects (Valoti et al., 1989).
Biotransformation Studies Using an Incubated Hen’s Egg Model : Biotransformation of Veratric acid, a known human metabolite of Mebeverine with a similar structural motif to this compound, was studied using an incubated hen’s egg model. The study identified major metabolites and discussed the O-demethylation process at the p-methoxyl function. This research provides insights into the metabolic fate of compounds with dimethoxyphenyl structures (Kiep et al., 2014).
In Vivo Oxidative Metabolism of Structurally Similar Compounds : A study on the in vivo metabolism of 2,4-dimethylaniline and 2,6-dimethylaniline, compounds with a structural resemblance to this compound, highlighted species-specific metabolic pathways and the formation of various urinary metabolites. The divergent metabolism in different species could be pivotal in understanding the species-specific toxicological effects of similar compounds (Short et al., 1989).
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Consult safety data sheets (SDS) for specific hazard information .
Mechanism of Action
Target of Action
A compound with a similar structure, meticillin, targets theMecA PBP2’ (penicillin binding protein 2’) and Penicillin-binding protein 2a in Staphylococcus aureus and Streptococcus pneumoniae . These proteins are crucial for bacterial cell wall synthesis .
Mode of Action
Meticillin, a related compound, blocks the synthesis of the bacterial cell wall by inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (d-alanyl-alanine) used in peptidoglycan synthesis .
Biochemical Pathways
The inhibition of the transpeptidase enzyme by meticillin affects the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation .
Result of Action
The related compound meticillin, by inhibiting the synthesis of the bacterial cell wall, can lead to bacterial cell death .
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-11-7-5-8-12(19-2)14(11)15(17)10-6-4-9-13(16-10)20-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMXVQYJSCIWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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